N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-5-2-7-19-13)16-10-11-3-1-4-12(9-11)14-15-6-8-20-14/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAIQSAQYKUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with S, N-1,3-binucleophiles such as thiourea or thiocarbamates. The resulting thiazole ring can then be further functionalized to introduce the thiophene and benzyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfonyl chlorides, while reduction reactions can produce thioethers or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties. It can be used in the development of new drugs and biologically active agents.
Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development in treating various diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives
*Estimated based on molecular formula (C₁₄H₁₃N₃O₂S₃).
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in Compound 51 ) enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., benzo[b]thiophene in Compound 96 ) may sterically hinder target binding but improve selectivity.
Heterocyclic Diversity :
Anthrax Lethal Factor (LF) Inhibitors
- Compound 51 (CF₃-substituted) : Showed superior inhibitory potency compared to methyl-substituted analogs (e.g., Compound 48), likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .
- Compound 96 (benzo[b]thiophene) : Demonstrated moderate activity, suggesting steric bulk may partially obstruct the LF active site .
Pharmacoperone Activity
- Compound 73 (diethylsulfamoyl-naphthalene) : Restored function of mutant vasopressin receptors, likely via sulfonamide-mediated chaperone effects .
- Thiazole-thiophene scaffolds : Structural flexibility may allow interactions with misfolded proteins, though direct data for the target compound remain unexplored.
Biological Activity
N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a synthetic compound that combines a thiazole moiety with a benzyl group and a thiophene sulfonamide. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties. The following sections will detail its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure incorporates:
- Thiazole ring : Known for diverse biological activities.
- Benzyl group : Enhances lipophilicity and biological activity.
- Thiophene-2-sulfonamide moiety : Known for its antibacterial properties.
The antibacterial activity of this compound has been investigated through various studies. The compound exhibits its effects primarily through the following mechanisms:
- Inhibition of Bacterial Growth : The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Synergistic Effects with Peptides : When combined with cell-penetrating peptides like octaarginine, the antibacterial potency is enhanced, suggesting a synergistic mechanism that improves cellular uptake and efficacy against resistant strains .
Antibacterial Properties
Research indicates that this compound displays potent antibacterial activity. A study demonstrated that compounds with similar structures exhibited effective inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound could serve as a potential candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
In addition to its antibacterial properties, some derivatives of thiazole-based compounds have shown promise in anticancer applications. For instance, related compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 (lung adenocarcinoma) | 15 |
| N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl derivatives | MCF7 (breast cancer) | 20 |
These findings suggest that modifications in the thiazole structure can lead to enhanced anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : Starting materials such as thioamides are reacted with α-haloketones.
- Benzylation : The thiazole derivative is then treated with benzyl halides in the presence of bases like potassium carbonate to facilitate nucleophilic substitution.
- Sulfonamide Formation : Finally, thiophene sulfonamides are introduced under acidic or basic conditions to yield the final product.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions showed enhanced activity against resistant bacterial strains .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of electron-withdrawing groups on the phenyl ring for improving antibacterial efficacy. The presence of such groups correlates with increased potency in both antibacterial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
